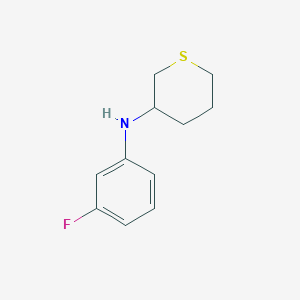

N-(3-fluorophenyl)thian-3-amine

Description

N-(3-Fluorophenyl)thian-3-amine is a sulfur-containing organic compound characterized by a six-membered thian ring (a saturated heterocycle with one sulfur atom) substituted with an amine group at the 3-position and a 3-fluorophenyl aromatic ring. Its molecular formula is C₁₁H₁₄FNS, with a molecular weight of approximately 219.3 g/mol. The fluorine atom at the meta position of the phenyl ring enhances its lipophilicity and electronic properties, influencing both chemical reactivity and biological interactions .

Properties

Molecular Formula |

C11H14FNS |

|---|---|

Molecular Weight |

211.30 g/mol |

IUPAC Name |

N-(3-fluorophenyl)thian-3-amine |

InChI |

InChI=1S/C11H14FNS/c12-9-3-1-4-10(7-9)13-11-5-2-6-14-8-11/h1,3-4,7,11,13H,2,5-6,8H2 |

InChI Key |

DVVBNBHGXWVNBD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CSC1)NC2=CC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)thian-3-amine typically involves the reaction of 3-fluoroaniline with thian-3-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction conditions are carefully monitored to maintain consistency in product quality and yield .

Chemical Reactions Analysis

Oxidation Reactions

N-(3-fluorophenyl)thian-3-amine undergoes oxidation at both the thian sulfur and aromatic amine group:

Sulfur Oxidation

-

Reagents/Conditions : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) in ethanol at 20–35°C.

-

Products : Sulfoxide (mono-oxidation) or sulfone (di-oxidation) derivatives.

-

Mechanism : Electrophilic addition of oxygen to the sulfur atom, forming S–O bonds.

Amine Oxidation

-

Reagents/Conditions : Peroxytrifluoroacetic acid (CF₃CO₃H) or FeCl₃/O₂ .

-

Products : Nitroso- or nitroaromatic derivatives via sequential oxidation (amine → hydroxylamine → nitroso → nitro).

-

Key Insight : Selectivity depends on oxidant strength; milder agents (e.g., FeCl₃) favor nitroso intermediates, while stronger agents (e.g., CF₃CO₃H) yield nitro compounds .

Reduction Reactions

The amine and sulfur moieties participate in reduction:

Amine Reduction

-

Reagents/Conditions : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 0–25°C.

-

Products : Secondary amine derivatives via hydrogenolysis of the C–S bond or dehalogenation.

Sulfur Reduction

-

Reagents/Conditions : Catalytic hydrogenation (H₂/Pd-C) in ethanol.

-

Products : Desulfurization products, including fluorinated aniline analogs.

Nucleophilic Substitution

The fluorine atom on the phenyl ring is susceptible to substitution:

Mechanism : Aromatic nucleophilic substitution (SNAr) facilitated by electron-withdrawing fluorine, forming Meisenheimer intermediates .

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed couplings:

Buchwald-Hartwig Amination

-

Catalyst : Pd(OAc)₂/XPhos

-

Conditions : Toluene, 110°C, 24 h

Suzuki-Miyaura Coupling

-

Catalyst : Pd(PPh₃)₄

-

Conditions : K₂CO₃, H₂O/EtOH, 80°C

-

Product : Biphenyl derivatives.

Radical-Mediated Reactions

Visible light irradiation enables radical pathways:

Stability and Side Reactions

Scientific Research Applications

Research indicates that N-(3-fluorophenyl)thian-3-amine may exhibit significant biological activity, making it a candidate for further pharmacological studies. Compounds containing thian and amine functionalities are often investigated for their potential as enzyme inhibitors or antimicrobial agents. The fluorine atom enhances lipophilicity and bioavailability, potentially improving pharmacokinetic profiles.

Potential Mechanisms of Action:

- Enzyme Inhibition : Studies have shown that compounds similar to this compound can inhibit various enzymes, which is crucial for developing therapeutic agents.

- Antimicrobial Properties : The compound's structural characteristics suggest it may possess antimicrobial activity, although specific studies on this compound are still limited.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological properties. SAR studies typically explore how modifications in the chemical structure affect biological activity, guiding the design of more potent derivatives .

Material Science Applications

The unique chemical properties of this compound also make it a candidate for applications in material science. Its ability to participate in various chemical reactions, such as coupling reactions and nucleophilic substitutions, positions it well for development into novel materials with specific functionalities.

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing derivatives of this compound highlighted its potential as an enzyme inhibitor. The synthesized compounds were tested against specific biological targets, demonstrating varying degrees of inhibitory activity. The results indicated that modifications to the thian moiety could enhance potency .

Case Study 2: Antimicrobial Activity Assessment

Another research effort evaluated the antimicrobial properties of thioether-containing compounds similar to this compound. The study found that certain derivatives exhibited significant activity against bacterial strains, suggesting that this class of compounds could lead to the development of new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)thian-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or interact with receptors that regulate cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of N-(3-fluorophenyl)thian-3-amine becomes evident when compared to analogs with variations in halogenation, substituent positioning, and core ring systems. Below is a detailed analysis supported by empirical data and research findings.

Structural Analogs with Halogen Substitutions

Halogen atoms (F, Cl, Br) on the phenyl ring significantly alter chemical stability, binding affinity, and biological activity.

Key Insight : Fluorine’s small atomic radius and high electronegativity enhance metabolic stability and target interactions compared to bulkier halogens like bromine or chlorine . Dual halogenation (e.g., Br + F) further amplifies bioactivity but may reduce solubility .

Impact of Substituent Positioning

The position of substituents on the phenyl ring critically influences pharmacological profiles.

Key Insight : Meta-substituted fluorine (3-F) optimizes electronic effects and steric compatibility with biological targets, whereas para-substitution prioritizes stability over potency .

Ring System Variations: Thian vs. Thiolan

The core heterocyclic ring (thian vs. thiolan) dictates conformational flexibility and sulfur reactivity.

| Compound Name | Core Ring Structure | Key Differences | Reference |

|---|---|---|---|

| This compound | Thian (6-membered) | Greater ring flexibility; improved pharmacokinetics . | |

| N-(3-Fluorophenyl)thiolan-3-amine | Thiolan (5-membered) | Rigid structure limits binding to flat enzyme pockets . | |

| N-(3-Chlorophenyl)thiolan-3-amine | Thiolan | Higher reactivity due to strained ring; prone to oxidation . |

Key Insight : Thian’s six-membered ring offers better adaptability for target binding compared to thiolan’s constrained five-membered structure .

Methyl-Substituted Analogs

Methyl groups influence steric effects and metabolic pathways.

Key Insight : Methyl groups at ortho positions (e.g., 2-CH₃) improve selectivity, while para-methylation enhances solubility but may limit bioavailability .

Biological Activity

N-(3-fluorophenyl)thian-3-amine is an organic compound with the molecular formula C11H14FNS, notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Overview of Biological Activity

This compound has been investigated for various biological activities, particularly its antimicrobial and anticancer properties. The presence of a fluorine atom in the phenyl ring is believed to enhance its biological efficacy by modifying the compound's interaction with biological targets.

Key Biological Activities:

- Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit significant antimicrobial effects against various pathogens, including bacteria and fungi .

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation, particularly in specific cancer types like breast and pancreatic cancers. In vitro studies have demonstrated that derivatives of thian compounds can induce apoptosis in cancer cells .

The biological effects of this compound are attributed to its ability to modulate the activity of specific enzymes and receptors involved in critical cellular processes:

- Enzyme Inhibition : It may inhibit enzymes linked to inflammation pathways, such as those involved in the NF-kB signaling pathway, which plays a crucial role in regulating immune responses and cell survival .

- Receptor Interaction : The compound can interact with receptors that regulate cell growth and proliferation, potentially leading to reduced tumor growth and enhanced apoptosis in cancer cells .

Case Studies and Experimental Data

A summary of significant studies exploring the biological activity of this compound is presented below:

Comparative Analysis with Similar Compounds

This compound can be compared with other thian derivatives to highlight its unique properties:

| Compound | Position of Substituent | Biological Activity |

|---|---|---|

| N-(2-fluorophenyl)thian-3-amine | ortho | Moderate antimicrobial activity |

| N-(4-fluorophenyl)thian-3-amine | para | Lower anticancer efficacy compared to meta-substituted analogs |

| N-(3-chlorophenyl)thian-3-amine | meta | Effective against specific bacterial strains but less potent than fluorinated variants |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-fluorophenyl)thian-3-amine, and how can reaction conditions be optimized?

- Methodology : The synthesis of aryl-substituted amines often involves nucleophilic substitution or coupling reactions. For example, analogous compounds like N-(3-chlorophenethyl)-4-nitrobenzamide are synthesized via amide bond formation between amines and acyl chlorides . For this compound, consider coupling 3-fluoroaniline with thian-3-amine derivatives under catalytic conditions (e.g., Pd-mediated cross-coupling). Optimize solvent (e.g., DMF or THF), temperature (60–100°C), and stoichiometry to improve yield. Monitor reaction progress via TLC or LC-MS.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : Analyze H and C spectra to verify aromatic proton environments (e.g., para-substituted fluorine in F NMR) and amine/thioether linkages .

- Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS) or ESI-MS.

- X-ray Crystallography : For unambiguous confirmation, crystallize the compound and resolve its structure, as demonstrated for similar fluorophenyl derivatives .

Q. What safety protocols are critical when handling this compound?

- Methodology : Follow hazard guidelines for fluorinated aromatic amines:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for disposal.

- Regulatory Compliance : Fluorophenyl analogs (e.g., meta-Fluorofentanyl) are often regulated; review DEA scheduling lists to ensure compliance .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across assays?

- Methodology :

- Dose-Response Curves : Test multiple concentrations to identify non-linear effects.

- Assay Validation : Use positive controls (e.g., known receptor agonists/antagonists) to confirm assay reliability.

- Metabolic Stability : Evaluate compound stability in vitro (e.g., liver microsomes) to rule out degradation artifacts .

- Data Triangulation : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. functional cellular assays).

Q. What strategies are effective for studying the CNS penetration of this compound?

- Methodology :

- LogP Measurement : Determine partition coefficient to assess lipophilicity. Fluorinated aryl amines typically have moderate LogP values (~2–3).

- Blood-Brain Barrier (BBB) Assays : Use in vitro models (e.g., MDCK-MDR1 cells) or in vivo positron emission tomography (PET) with radiolabeled analogs, as shown for fluorinated neurokinin receptor ligands .

- Metabolite Screening : Identify major metabolites via LC-MS/MS to rule off-target effects.

Q. How can computational modeling guide the design of this compound derivatives with enhanced receptor specificity?

- Methodology :

- Molecular Docking : Simulate binding modes to target receptors (e.g., GPCRs or kinases) using software like AutoDock Vina.

- QSAR Analysis : Corinate structural features (e.g., fluorine position, thioether chain length) with activity data to derive predictive models.

- Free Energy Perturbation (FEP) : Quantify binding energy differences between analogs for rational optimization .

Key Considerations for Researchers

- Synthetic Challenges : Fluorine’s electronegativity may necessitate careful optimization of coupling reactions to avoid byproducts.

- Biological Relevance : Fluorophenyl groups often enhance metabolic stability and receptor binding; prioritize assays relevant to CNS or antimicrobial targets .

- Ethical Compliance : Document non-proliferation measures if the compound shares structural motifs with controlled substances .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.